1,2,5-Oxadiazol-3-amine, 4-[1-(1H-1,2,3,4-tetrazol-5-ylmethyl)-1H-1,3-benzimidazol-2-yl]-
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Overview
Description
4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple heterocyclic rings, including tetrazole, benzodiazole, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from azides and nitriles under acidic conditions. The benzodiazole ring is often formed through cyclization reactions involving ortho-diamines and carboxylic acids. The oxadiazole ring can be synthesized via cyclodehydration of diacylhydrazines.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and benzodiazole moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies. The tetrazole ring, in particular, is known for its bioisosteric properties, making it a valuable component in drug design.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The benzodiazole and oxadiazole rings contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar in structure but lacks the benzodiazole and oxadiazole rings.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetrazole ring but differs in the other heterocyclic components.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with different heterocyclic rings.
Uniqueness
The uniqueness of 4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9N9O |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
4-[1-(2H-tetrazol-5-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H9N9O/c12-10-9(16-21-17-10)11-13-6-3-1-2-4-7(6)20(11)5-8-14-18-19-15-8/h1-4H,5H2,(H2,12,17)(H,14,15,18,19) |
InChI Key |
KNJOGMJHNSVZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNN=N3)C4=NON=C4N |
Origin of Product |
United States |
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